Product packaging for Amurensine(Cat. No.:CAS No. 10481-92-2)

Amurensine

Cat. No.: B088704
CAS No.: 10481-92-2
M. Wt: 325.4 g/mol
InChI Key: BXWVSGUITWLTOD-CABCVRRESA-N
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Description

Overview of Isopavine Alkaloids in Natural Products Research

Isopavine alkaloids are a class of benzylisoquinoline alkaloids that feature a rearranged pavine (B1216701) skeleton. They are primarily found in plants of the Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae families. science-softcon.de The unique bridged tetracyclic core of isopavines has made them a subject of interest for synthetic chemists and pharmacologists alike. Research into this class of compounds has revealed a range of biological activities, with some exhibiting potential for the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. science-softcon.deresearchgate.net

Historical Context of Amurensine Research and Discovery

The initial structural elucidation of this compound and its close relative, amurensinine, was a significant step in the study of isopavine alkaloids. In 1966, Šantavý, Maturová, and Hruban established the isopavine structure of these compounds. rsc.org this compound is found in several species of the genus Papaver, including P. alpinum, P. pyrenaicum, P. suaveolens, P. tatricum, and notably P. nudicaule. rsc.org Its discovery and characterization have contributed to a deeper understanding of the chemical diversity within the Papaveraceae family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B088704 Amurensine CAS No. 10481-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10481-92-2

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(1S,11R)-15-methoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaen-14-ol

InChI

InChI=1S/C19H19NO4/c1-20-8-14-11-5-16(21)17(22-2)4-10(11)3-15(20)13-7-19-18(6-12(13)14)23-9-24-19/h4-7,14-15,21H,3,8-9H2,1-2H3/t14-,15+/m1/s1

InChI Key

BXWVSGUITWLTOD-CABCVRRESA-N

SMILES

CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O

Isomeric SMILES

CN1C[C@@H]2C3=CC(=C(C=C3C[C@H]1C4=CC5=C(C=C24)OCO5)OC)O

Canonical SMILES

CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O

Origin of Product

United States

Natural Occurrence and Distribution of Amurensine

Occurrence in Papaver Species

Amurensine has been isolated from several species of the poppy family (Papaveraceae).

The presence of this compound has been documented in a variety of Papaver species. Notably, it is found in Papaver nudicaule, also known as the Iceland poppy. wikipedia.orgphcogj.com This species is recognized for containing several alkaloids, including this compound. Research on Papaver nudicaule has led to the identification of this compound alongside other compounds like (-)-amurensinine (B79949), (-)-O-methylthalisopavine, and (-)-flavinantine. wikipedia.org

The alkaloid is also present in Papaver tatricum. wikipedia.org Furthermore, studies have confirmed the presence of this compound and its related compound, amurensinine, in Papaver macrostomum. nih.gov While the name Papaver amurense might suggest a primary source, detailed phytochemical studies are essential to quantify the concentration of this compound in this and other related species.

The following table summarizes the occurrence of this compound and related alkaloids in select Papaver species.

SpeciesAlkaloids Present
Papaver nudicauleThis compound, (-)-Amurensinine, (-)-O-Methylthalisopavine, (-)-Flavinantine
Papaver tatricumThis compound
Papaver macrostomumThis compound, Amurensinine

Currently, there is no scientific literature available that confirms the presence of this compound in Alchemilla mollis (Lady's Mantle). Phytochemical studies of Alchemilla mollis have not reported the isolation of this particular alkaloid.

Geographic Distribution of this compound-Containing Flora

The geographical distribution of plants containing this compound is directly linked to the native habitats of the respective Papaver species.

Papaver amurense , as its name suggests, is native to the Amur River region in eastern Siberia. botanicgardens.org

Papaver nudicaule (Iceland poppy) has a subpolar distribution, native to regions in Asia and North America, as well as the mountains of Central Asia. wikipedia.orgbritannica.com It is not, despite its common name, native to Iceland. wikipedia.org This species is also found in temperate China. wikipedia.org

Papaver tatricum is endemic to the Carpathian Mountains in Central Europe, specifically found in Czechoslovakia and Poland. wikimedia.orgkew.org

Papaver croceum (Ice poppy) is native to southern Siberia, Central Asia, and northern China. wikipedia.org It can be found in habitats such as pastures, meadows, and rocky slopes. wikipedia.org

Papaver macrostomum has a native range that extends from Turkey to northeastern Sinai and northern India. kew.org It is also found in Iran. botanicallyinclined.org This species typically grows as an annual in subtropical biomes. kew.org

Alchemilla mollis (Lady's Mantle) is native to Southern Europe, specifically the Eastern Carpathians and the Caucasus region. wikipedia.orgncsu.edu It has been widely cultivated as an ornamental plant and has become naturalized in many other parts of the world, including Britain, North America, Australia, and New Zealand. wikipedia.orgnonnativespecies.org

The table below outlines the native geographic distribution of these plant species.

Plant SpeciesNative Geographic Distribution
Papaver amurenseEastern Siberia (Amur River region) botanicgardens.org
Papaver nudicauleSubpolar regions of Asia and North America, mountains of Central Asia, temperate China wikipedia.orgbritannica.com
Papaver tatricumCarpathian Mountains (Central Europe) wikimedia.orgkew.org
Papaver croceumSouthern Siberia, Central Asia, northern China wikipedia.org
Papaver macrostomumTurkey to northeastern Sinai and northern India, Iran kew.orgbotanicallyinclined.org
Alchemilla mollisSouthern Europe (Eastern Carpathians, Caucasus) wikipedia.orgncsu.edu

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a refined planar chromatographic technique widely employed for the separation, identification, and quantification of compounds, particularly in natural product analysis. It offers enhanced resolution, sensitivity, and speed compared to traditional Thin-Layer Chromatography (TLC) rsc.orgresearchgate.netthemis-industries.comquora.com. HPTLC is well-suited for the analysis of non-volatile compounds, making it a valuable tool for the isolation and purification of alkaloids like this compound researchgate.net.

The principle of HPTLC involves the differential migration of compounds within a stationary phase (typically silica gel on a plate) driven by a mobile phase that moves by capillary action quora.com. The narrow fractionation of silica particles in HPTLC plates leads to sharper separations, shorter development times, and increased detection sensitivity rsc.org. Preparative HPTLC, utilizing thicker layers of stationary phase (e.g., ≥ 0.5 mm), is specifically designed for the purification and isolation of analytes from complex mixtures rsc.org. This approach allows for the physical scraping of separated bands containing the target compound, followed by re-dissolution for further analysis or purification themis-industries.com.

HPTLC has been successfully applied in the purification of alkaloids from various plant extracts nih.govijrps.com. For instance, it has been used for the isolation and characterization of botanical reference materials, including isoquinoline (B145761) alkaloids themis-industries.comijrps.com. The optimization of HPTLC methods for isolation involves critical parameters such as band selection, mobile phase composition, sample volume, and development chamber conditions themis-industries.com.

Counter-Current Distribution

Counter-Current Distribution (CCD), also known as Counter-Current Chromatography (CCC), is a powerful liquid-liquid extraction technique used for the separation of compounds based on their differential solubilities between two immiscible liquid phases elsevier.esmdpi.comresearchgate.net. This multistage process involves a series of sequential extraction steps, allowing for the effective separation of even closely related substances that have similar distribution coefficients elsevier.esmdpi.com.

The fundamental principle of CCD relies on the partition coefficient (K), which describes the ratio of a solute's concentration in the two immiscible solvents elsevier.esmdpi.com. By repeatedly bringing fresh mobile phase into contact with the stationary phase containing the mixture, compounds with different K values are separated across a series of tubes or cells mdpi.comuoa.gr. This technique is particularly advantageous for natural products, as it avoids irreversible adsorption issues often encountered with solid stationary phases in conventional chromatography studysmarter.co.ukchromatographyonline.com.

CCD, including its advanced form, High-Speed Counter-Current Chromatography (HSCCC) and pH-Zone-Refining Counter-Current Chromatography (PZRCCC), has been widely applied for the preparative separation of various active compounds from natural plant resources scielo.brstudysmarter.co.ukchromatographyonline.comacs.org. Isoquinoline alkaloids, such as berberine and palmatine, have been successfully separated using PZRCCC, demonstrating high sample loading capacity, high concentration, and purity of collected fractions scielo.brscielo.brnih.gov. For instance, PZRCCC effectively separated berberine and palmatine from Phellodendri Cortex using a chloroform/methanol/water solvent system with pH modifiers, yielding high purities scielo.brscielo.br. This highlights the applicability of CCD for the purification of isoquinoline alkaloids like this compound.

Advanced Purification Strategies

Fractional Crystallization

Fractional crystallization is a classical and highly effective purification technique that leverages differences in the solubility and crystallization temperatures of compounds within a mixture studysmarter.co.ukacs.orggcwgandhinagar.comwikipedia.orglibretexts.org. This method is particularly adept at achieving very high purities for the target component gcwgandhinagar.comwikipedia.org.

The process typically involves dissolving the impure compound in a suitable hot solvent to form a saturated solution ijrps.comacs.org. As the solution cools slowly, the least soluble component begins to crystallize out, leaving more soluble impurities in the liquid phase studysmarter.co.ukacs.orglibretexts.org. The formed crystals are then separated, often by filtration, and can be further purified through repeated recrystallization steps ijrps.comacs.org. The size and purity of the crystals can be influenced by the cooling rate; slower cooling generally leads to larger, purer crystals acs.org.

Historically, isoquinoline itself, the core structure of this compound, was first isolated from coal tar through fractional crystallization of its acid sulfate atamanchemicals.comwikipedia.org. This demonstrates the foundational utility of this method for purifying compounds within the isoquinoline class. Fractional crystallization is a low-cost procedure that yields dry products suitable for direct packaging or storage, with low energy requirements aakash.ac.in.

Derivatization Techniques for Enhanced Separation

Derivatization techniques involve chemically modifying a compound to alter its physicochemical properties, thereby enhancing its separation, detectability, or stability in analytical and preparative procedures researchgate.netnih.govnih.govsci-hub.seboku.ac.at. For complex mixtures, especially those containing isomers or compounds with similar properties, derivatization can introduce distinctive functional structures that facilitate better interaction with the separation medium researchgate.net.

In the context of separation, derivatization can:

Improve Chromatographic Selectivity: By changing the polarity, charge, or size of the analyte, its interaction with stationary phases in techniques like liquid chromatography can be optimized, leading to better resolution nih.govnih.gov.

Enhance Detectability: Non- or weakly detectable compounds can be converted into derivatives with strong chromophores or fluorophores, making them amenable to sensitive detection methods like UV/VIS or fluorescence spectroscopy nih.govsci-hub.se.

Facilitate Isomer Separation: For compounds with closely related molecular structures, such as steroid isomers, derivatization can introduce modifications that allow for their separation based on altered collision cross-sections in techniques like ion mobility spectrometry researchgate.net. Similarly, the separation of alkaloid enantiomers can be achieved by converting them into corresponding diastereomers sci-hub.se.

For isoquinoline alkaloids, derivatization has been explored to improve their magnetic response for magnetic separation rsc.org. While direct examples for this compound are not explicitly detailed, the principles of derivatization are broadly applicable to alkaloids to overcome analytical challenges and enhance purification efficiency, particularly when dealing with structurally similar impurities.

Membrane Separation Technology

Membrane separation technology is a modern and versatile purification method that utilizes semi-permeable membranes to selectively separate components from a liquid mixture scielo.brconicet.gov.argoogle.comelsevier.es. This pressure-driven technique operates at a molecular level, offering advantages such as low-temperature operation, energy efficiency, and high precision scielo.brconicet.gov.argoogle.com.

Membrane processes are categorized by pore size and separation accuracy, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO) scielo.brelsevier.essci-hub.seneptjournal.com. Each type of membrane is designed to retain particles or molecules above a certain size or molecular weight cutoff, allowing smaller molecules to pass through as permeate scielo.brconicet.gov.arelsevier.es.

This technology is widely applied across various industries, including pharmaceuticals and biotechnology, for purification, separation, and concentration purposes themis-industries.comscielo.brgoogle.comou.edumdpi.com. In pharmaceutical manufacturing, membrane systems are used for the clarification and concentration of fermentation broths, purification of active pharmaceutical ingredients (APIs), and recovery of valuable chemicals themis-industries.comgoogle.comou.edu. For isoquinoline alkaloids, membrane separation can be employed in initial extraction steps or for further purification of extracts, as demonstrated by its use in determining isoquinoline alkaloids in Chelidonium majus extracts via emulsion liquid membrane extraction elsevier.eselsevier.es. The ability of membrane technology to operate without the need for harsh chemicals or heat makes it a sustainable and attractive option for purifying sensitive natural products like this compound google.comelsevier.es.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction and purification technique that utilizes a supercritical fluid as the solvent sci-hub.seboku.ac.atrsc.orgnih.govnih.govnih.govjeires.comtsijournals.comucm.es. A supercritical fluid possesses properties intermediate between those of a liquid and a gas, exhibiting liquid-like density and solvating power, combined with gas-like viscosity and diffusion coefficients boku.ac.atnih.govjeires.com. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its low critical temperature (31°C) and pressure (74 bar), non-toxicity, non-flammability, and cost-effectiveness, making it an environmentally friendly ("green") solvent sci-hub.seboku.ac.atjeires.comtsijournals.comucm.es.

SFE offers several advantages for the purification of natural products, including:

Selectivity: The solvating power of supercritical CO2 can be precisely manipulated by adjusting temperature and pressure, allowing for selective extraction of compounds based on their polarity sci-hub.seboku.ac.atnih.gov.

Efficiency: SFE can achieve faster extraction times and higher extraction efficiency compared to conventional organic solvent extraction methods sci-hub.seucm.es.

Purity: The solvent is easily recovered by simply reducing pressure, resulting in solvent-free extracts without toxic residues sci-hub.setsijournals.comucm.es.

Mild Conditions: The low critical temperature of CO2 makes SFE suitable for extracting thermally labile or easily oxidized compounds, preserving their integrity sci-hub.seboku.ac.attsijournals.com.

SFE has been successfully applied to extract and purify various alkaloids from plant materials nih.govconicet.gov.arnih.govnih.govufrn.br. For instance, it has been used for the extraction of isoquinoline alkaloids from Chelidonium majus and Mahonia bealei, often with co-solvents like ethanol or isopropanol to enhance extraction yield and selectivity for more polar alkaloids nih.govconicet.gov.ar. The ability to tune the solvent power and achieve high purity extracts makes SFE a promising method for the isolation and purification of this compound.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting organic compounds from various plant materials. anton-paar.comresearchgate.net This method utilizes microwave energy to rapidly heat solvents and samples, leading to several advantages over conventional extraction techniques, such as reduced extraction time, lower solvent consumption, and improved extraction yields. anton-paar.commdpi.comphcogrev.comphcogrev.com

The fundamental principle of MAE involves the interaction of microwave energy with the sample matrix and solvent. Microwaves, as electromagnetic waves, cause selective heating by inducing molecular motion, primarily through dipole rotation and ionic conduction. researchgate.netmdpi.com This rapid and uniform heating within the extraction vessel leads to increased temperature and pressure inside the plant cells. mdpi.comphcogrev.com The internal pressure buildup can cause cell swelling, structural changes, and ultimately, cell rupture, facilitating the release of target compounds into the solvent. mdpi.com The enhanced diffusion and mass transfer rates contribute to the method's efficiency. phcogrev.comnih.gov

MAE is recognized as an environmentally friendly "green" extraction technology due to its ability to significantly reduce solvent usage and energy consumption compared to traditional methods like Soxhlet extraction, which can be time-consuming and require large volumes of solvent. anton-paar.commdpi.comphcogrev.comphcogrev.comnih.gov Typical MAE extraction times range from 15 to 30 minutes. anton-paar.com The technique is versatile and has been successfully applied to extract various bioactive compounds, including phenolic compounds, flavonoids, and essential oils, from diverse plant sources. mdpi.commicrobiologyjournal.orgmdpi.comnih.gov

While MAE offers notable benefits for the extraction of natural products, specific detailed research findings or data tables pertaining solely to the Microwave-Assisted Extraction of this compound for its isolation and purification were not identified in the consulted literature. General alkaloid extraction methods from Papaver species often involve conventional techniques such as maceration in methanol, followed by acid-base partitioning, and subsequent purification steps like column chromatography and preparative thin-layer chromatography. tandfonline.comactapharmsci.comwikipedia.orgresearchgate.net However, the application of MAE specifically for this compound's extraction has not been extensively reported in the provided sources.

Synthesis and Biosynthesis of Amurensine

Total Synthesis Approaches

While a specific total synthesis for this compound is not extensively detailed in readily available literature, the synthesis of a closely related isopavine alkaloid, amurensinine, has been accomplished. A notable synthesis of the enantiomer of the natural product was reported by Stoltz and colleagues. researchgate.net This synthetic route involved key steps such as C-H activation and a C-C bond insertion with an aryne, followed by a diastereoselective reduction and oxidative resolution to establish the correct stereochemistry. researchgate.net Such synthetic strategies provide a blueprint for the potential total synthesis of this compound.

Biosynthetic Pathway

The biosynthesis of isopavine alkaloids is believed to proceed from the benzylisoquinoline alkaloid precursor, (S)-reticuline. While the complete biosynthetic pathway to this compound has not been fully elucidated, it is hypothesized to involve intramolecular oxidative coupling of a reticuline-type precursor. The formation of the characteristic bridged ether linkage is a key step in the biosynthesis of the isopavine scaffold.

Structural Elucidation and Confirmation Techniques for Amurensine

Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For Amurensine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in its structural determination. researchgate.netgrafiati.com

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR Spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their connectivity to neighboring protons through spin-spin coupling. Chemical shifts (δ, in ppm) indicate the electronic environment of each proton, while coupling constants (J, in Hz) reveal the number of bonds separating coupled nuclei and their relative orientations. Integration of peak areas corresponds to the relative number of protons in each environment.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom typically gives a separate signal. Chemical shifts in ¹³C NMR are highly sensitive to the hybridization, functionalization, and electronic environment of carbon atoms, aiding in the identification of different carbon types (e.g., methyl, methylene, methine, quaternary, aromatic, carbonyl carbons).

2D NMR Spectroscopy: These techniques establish correlations between nuclei, providing crucial connectivity information that is often ambiguous from 1D spectra alone.

Correlation Spectroscopy (COSY) reveals proton-proton correlations through bonds, indicating which protons are coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons, providing a direct link between ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC) shows long-range correlations between protons and carbons separated by two, three, or sometimes four bonds. This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, and for identifying substructures.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are spatially close, regardless of bond connectivity. This is vital for determining relative stereochemistry and conformation.

While specific tabulated NMR data for this compound were not found in the search results, the confirmed use of ¹H and ¹³C NMR in its structural elucidation underscores their critical role in defining its complex isoquinoline (B145761) framework. researchgate.netgrafiati.com

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its molecular structure through fragmentation patterns. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) offers exceptional mass accuracy, enabling the precise determination of elemental formulas. hmdb.cayoutube.com

For this compound (C₁₉H₁₉NO₄), the molecular ion peak and its fragmentation pattern are key to understanding its structure. Predicted adducts for this compound include a protonated molecule ([M+H]⁺) at m/z 326.13868 and a sodiated molecule ([M+Na]⁺) at m/z 348.12062. xjcistanche.com The mass spectrum of this compound reveals a base peak at m/z 188. This prominent fragment ion, along with other observed metastable transitions, provides crucial information about the characteristic cleavages and rearrangements occurring within the this compound molecule upon ionization. cas.cz The fragmentation patterns obtained from MS/MS experiments help in piecing together the arrangement of atoms and functional groups by identifying smaller, characteristic fragments derived from the parent molecule. hmdb.ca

Table 1: Predicted Mass Spectrometry Adducts for this compound

Adductm/z (Predicted)
[M+H]⁺326.13868
[M+Na]⁺348.12062

Note: Data derived from PubChem's predicted collision cross section values. xjcistanche.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by molecules in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. hmdb.caarkat-usa.org This technique is particularly useful for identifying compounds containing chromophores—functional groups that absorb UV or visible light due to electronic transitions. arkat-usa.orghmdb.cachemguide.co.uk

For this compound, an isoquinoline alkaloid, UV-Vis spectroscopy would be expected to show characteristic absorption maxima (λmax) corresponding to the conjugated π-electron systems present in its aromatic and heterocyclic rings. The presence and position of these absorption bands can provide information about the degree of conjugation and the nature of the chromophoric system within the molecule. While specific λmax values for this compound were not explicitly detailed in the provided search results, UV-Vis spectroscopy is a standard tool used to complement other spectroscopic data in the structural elucidation of natural products containing aromatic moieties. hmdb.cachemguide.co.uk

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). hmdb.camvpsvktcollege.ac.inpressbooks.pub Each functional group absorbs IR radiation at characteristic wavenumbers (cm⁻¹), creating a unique "fingerprint" spectrum for a compound. hmdb.capressbooks.pubgelest.com

Advanced Structural Elucidation Approaches

Infrared Ion Spectroscopy (IRIS) is an advanced technique that integrates infrared spectroscopy with mass spectrometry, providing a powerful tool for detailed structural characterization, particularly for distinguishing between structural isomers that may have identical molecular formulas and similar mass fragmentation patterns. mvpsvktcollege.ac.inscribd.comchemedx.orgdrugbank.com

In an IRIS experiment, ions of interest are mass-selected within a mass spectrometer and then irradiated with tunable infrared laser light. When the laser frequency matches a vibrational transition of the ion, the ion absorbs photons, leading to fragmentation. By monitoring the depletion of the parent ion or the formation of fragment ions as a function of the IR frequency, a vibrational spectrum of the isolated ion is obtained. mvpsvktcollege.ac.indrugbank.com This experimental IR spectrum can then be compared with theoretically computed IR spectra of candidate structures, allowing for unambiguous structural assignment. grafiati.comscribd.comchemedx.org

While direct experimental data of this compound analyzed by IRIS were not found in the provided search results, this technique holds significant potential for further confirming the intricate structure of complex natural products like this compound, especially if isomeric forms exist or if subtle structural details require definitive confirmation. Its ability to provide a unique "fingerprint" for m/z-selected ions makes it a valuable complement to traditional spectroscopic methods. mvpsvktcollege.ac.inchemedx.orgdrugbank.com

Biosynthetic Pathways and Precursors of Amurensine

Elucidation of Amurensine Biosynthesis

The elucidation of this compound's biosynthesis is primarily inferred from the well-established pathways of other benzylisoquinoline alkaloids, to which isopavines belong. These pathways have been intensively studied in various medicinal plants, including Papaver somniferum. The common starting materials and enzymatic steps for the formation of the isoquinoline (B145761) backbone are conserved across many alkaloids within this class. This compound's presence in Papaver species further links its biosynthesis to the known alkaloid production machinery of these plants wikipedia.org.

Identification of Biosynthetic Precursors

The primary building blocks for this compound, consistent with its classification as a benzylisoquinoline alkaloid, are derived from specific amino acids.

The biosynthesis of benzylisoquinoline alkaloids, including isopavines like this compound, predominantly originates from the aromatic amino acid L-tyrosine . L-tyrosine undergoes a series of transformations, including hydroxylation and decarboxylation, to yield dopamine (B1211576) . Concurrently, another molecule of L-tyrosine is converted through oxidative deamination to 4-hydroxyphenylacetaldehyde . These two key precursors, dopamine and 4-hydroxyphenylacetaldehyde, then condense to form the fundamental benzylisoquinoline scaffold. L-phenylalanine is also a general aromatic amino acid and a precursor for various secondary metabolites in plants, including some alkaloids, and can be converted to tyrosine.

While the mevalonate (B85504) pathway is a crucial route for the biosynthesis of isoprenoids, such as terpenes and terpenoids, through intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) , its direct involvement as a precursor for the core isoquinoline structure of this compound is not explicitly supported by the current literature wikipedia.org. The primary carbon skeleton of isoquinoline alkaloids is derived from amino acids, particularly tyrosine. Any contribution from mevalonate pathway intermediates to this compound's structure would likely be in the form of side chains or modifications, rather than the foundational ring system, and specific details on such contributions to this compound are not available in the provided search results.

Enzymatic Activities in this compound Biosynthesis

The initial and pivotal enzymatic step in benzylisoquinoline alkaloid biosynthesis involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS) , leading to the formation of (S)-norcoclaurine , a crucial intermediate in the pathway. Subsequent steps in the diversification of benzylisoquinoline alkaloids involve a range of enzymatic activities, including those mediated by cytochrome P450 enzymes (CYP450s) and various methyltransferases . These enzymes are responsible for hydroxylation, methylation, and cyclization reactions that lead to the vast array of BIA structures, including the isopavine skeleton of this compound. However, the specific enzymes catalyzing the later-stage transformations directly leading to this compound are not detailed in the currently available information.

Comparison with Related Alkaloid Biosynthetic Pathways (e.g., Amaryllidaceae Alkaloids)

Amaryllidaceae alkaloids represent another significant class of plant-derived compounds with distinct biosynthetic pathways, yet they share common amino acid origins with isoquinoline alkaloids like this compound. Both Amaryllidaceae alkaloids and benzylisoquinoline alkaloids derive their carbon skeletons from the aromatic amino acids, phenylalanine and tyrosine .

In the biosynthesis of Amaryllidaceae alkaloids, the precursors tyramine (derived from tyrosine) and 3,4-dihydroxybenzaldehyde (derived from phenylalanine) condense to form norbelladine . Norbelladine is then typically O-methylated to 4'-O-methylnorbelladine , which serves as a key intermediate. A defining feature of Amaryllidaceae alkaloid biosynthesis is the subsequent intramolecular oxidative phenol (B47542) coupling, catalyzed by cytochrome P450 enzymes (specifically the CYP96T family), which leads to the formation of diverse core skeletons such as lycorine, galanthamine, and crinine (B1220781) types.

In contrast, while this compound and Amaryllidaceae alkaloids both originate from amino acids, the subsequent cyclization and structural modifications diverge. The benzylisoquinoline alkaloid pathway, which leads to this compound, involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the isoquinoline ring, followed by various modifications, rather than the specific oxidative phenol coupling characteristic of Amaryllidaceae alkaloids. This highlights the distinct evolutionary and enzymatic strategies employed by plants to generate diverse alkaloid structures from common primary metabolic precursors.

Preclinical Pharmacological Investigations of Amurensine

In Vitro Pharmacological Activity Studies

In vitro studies are crucial for identifying the direct biological effects of a compound at the cellular or molecular level. While Papaver plant extracts, which contain Amurensine, have been broadly investigated for various activities, specific in vitro data for isolated this compound are not extensively detailed in the current literature.

Assessment of Antioxidant Activity

Neurobiological Activity Investigations

This compound belongs to the class of isopavine alkaloids. This group of alkaloids has been noted for potentially possessing important biological properties relevant to the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. bas.bg However, detailed in vitro investigations specifically demonstrating the neurobiological activity of isolated this compound, including its mechanisms of action on neuronal cells or specific neurobiological targets, are not explicitly provided in the current search results. Research on neuroprotective effects in vitro often utilizes human neuroblastoma cell lines (e.g., SH-SY5Y) and models of amyloid-beta peptide-induced toxicity, but direct application or findings for this compound in such models are not detailed.

Other In Vitro Biological Activities

The Papaver genus, from which this compound is derived, is recognized for its diverse pharmacological properties, including analgesic, anticancer, antimicrobial, and anti-inflammatory activities, attributed to the complex mixture of phytochemicals present in its extracts. nih.gov While this compound is an alkaloid found in these plants, specific in vitro data on the isolated compound for these activities are scarce.

Some studies have explored the in vitro anticancer activity of various Papaver alkaloids; however, this compound was not among the alkaloids specifically evaluated in certain investigations. istanbul.edu.trmdpi.com While one source briefly mentions this compound in the context of in vitro anticancer activity, it does not provide specific data or detailed findings for the isolated compound. bas.bg Similarly, crude alkaloid mixtures containing this compound have shown antifungal and antibacterial activities, suggesting potential, but specific in vitro data for isolated this compound's antimicrobial or anti-inflammatory effects are not detailed. bas.bg

In Vivo Efficacy Studies in Animal Models (Preclinical)

Preclinical in vivo studies in animal models are essential for evaluating the efficacy and safety of potential therapeutic agents in a whole-organism context before human clinical trials. These studies aim to understand drug behavior, characterize potential toxicities, and assess therapeutic effects. ncc.gov.sa

Development and Application of Relevant Animal Models

The development and application of animal models are critical in preclinical drug development to assess a compound's efficacy and pharmacokinetic profile. ppd.com These models range from rodents (mice and rats) to non-human primates, and are designed to mimic human disease conditions. biospective.comfrontiersin.org For compounds with potential neurobiological effects, models are often developed to replicate aspects of neurodegenerative diseases, inflammation, or pain. biospective.cominnoserlaboratories.compublichealthtoxicology.com However, there is no specific information available in the consulted literature regarding the development or application of animal models specifically for the in vivo investigation of this compound. General preclinical studies involve a range of assessments, including safety pharmacology, pharmacodynamic studies, and toxicity studies, but direct application to this compound is not detailed. ncc.gov.sa

Evaluation in Neurodegenerative Disease Models

While isopavine alkaloids, including this compound, are broadly suggested to possess properties relevant to neurological disorders like Parkinson's and Alzheimer's diseases bas.bg, there are no specific in vivo efficacy studies detailed in the available literature that directly evaluate isolated this compound in established animal models of neurodegenerative diseases. Animal models for neurodegenerative diseases, such as those for Alzheimer's, Parkinson's, and Huntington's disease, are widely used to understand disease etiology, pathophysiology, and to test therapeutic interventions. frontiersin.orgfirstwordpharma.commdpi.comemulatebio.comresearchgate.net These models often involve genetic modifications or neurotoxin induction to replicate aspects of human neurodegeneration. mdpi.com However, the absence of specific reported studies on this compound in these models indicates a gap in the current preclinical investigation of this particular compound.

Structure Activity Relationship Sar Studies of Amurensine and Analogs

Principles and Methodologies of SAR Analysis

The exploration of the Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, aiming to decipher how the specific structural features of a molecule influence its biological activity. gcprohru.ac.in This is achieved by systematically modifying the chemical structure of a lead compound, such as Amurensine, and observing the corresponding changes in its biological effects. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Methodologies employed in SAR analysis are both qualitative and quantitative. Qualitative analysis involves observing trends in activity with changes in functional groups or stereochemistry. For instance, comparing the activity of this compound with its naturally occurring analog, Amurensinine, which differs by a methyl group, can provide initial insights into the importance of that specific structural feature.

Quantitative methodologies aim to establish a mathematical relationship between structural descriptors and biological activity. This often involves the synthesis of a series of analogs with systematic variations in properties like lipophilicity, electronic character, and steric bulk. The biological activity of these analogs is then measured, and the data is analyzed to build a predictive model. Common techniques include the Hansch analysis, which correlates biological activity with parameters like the partition coefficient (logP), electronic substituent constants (σ), and steric parameters (Es). Another approach is the Free-Wilson analysis, which assigns activity contributions to individual substituents at different positions on the molecular scaffold.

Identification of Pharmacophores and Structural Motifs

A pharmacophore is defined as the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of the pharmacophore of this compound is a critical step in designing more potent and selective analogs. For isoquinoline (B145761) alkaloids like this compound, key structural motifs that often contribute to their biological activity include the tetracyclic ring system, the nature and position of substituents on the aromatic rings, and the stereochemistry of the chiral centers.

The isopavine scaffold of this compound, with its bridged tetrahydroisoquinoline core, presents a unique three-dimensional structure. The key pharmacophoric features likely include:

The Nitrogen Atom: The basicity and accessibility of the tertiary amine are often crucial for receptor interaction, typically through ionic bonding or hydrogen bonding.

Aromatic Rings: The two phenyl rings provide a scaffold for π-π stacking interactions with biological targets. The substitution pattern on these rings significantly influences activity.

Oxygenated Substituents: The hydroxyl and methoxy (B1213986) groups on the aromatic rings can act as hydrogen bond donors and acceptors, playing a vital role in binding affinity and selectivity.

Stereochemistry: The specific spatial arrangement of the atoms in the molecule is critical for a precise fit with the target binding site.

Computational methods, such as molecular modeling and docking studies, can be employed to visualize the interaction of this compound with putative biological targets and to generate a hypothetical pharmacophore model. This model can then guide the design of new analogs with optimized interactions.

Systematic Chemical Modifications and Their Biological Impact

To establish a clear SAR, systematic chemical modifications of the this compound scaffold are necessary. These modifications would typically target the key structural motifs identified in the pharmacophore analysis. The biological impact of these changes would then be evaluated through a battery of in vitro and in silico assays.

Potential Modifications and Their Hypothesized Biological Impact:

Modification Site Type of Modification Hypothesized Biological Impact
Nitrogen Atom N-demethylation, N-alkylation with various alkyl groups, quaternizationAlteration of basicity and steric hindrance, potentially affecting receptor binding and cell permeability.
Aromatic Ring A Modification of the hydroxyl and methoxy groups (e.g., O-alkylation, O-acylation, demethylation)Changes in hydrogen bonding capacity and lipophilicity, influencing binding affinity and pharmacokinetic properties.
Aromatic Ring C Introduction, removal, or modification of substituentsProbing the steric and electronic requirements of the binding pocket.
Isopavine Scaffold Ring modification or openingDrastic changes to the overall conformation, likely leading to a loss of activity but providing insights into the importance of the rigid scaffold.

For example, a study on a series of isoquinoline alkaloids predicted the biological activity spectra using the computer program PASS (Prediction of Activity Spectra for Substances). While not a direct experimental study on synthesized analogs, such in silico predictions can guide the selection of modifications most likely to yield desired biological effects. researchgate.net

Computational Approaches in SAR Elucidation (e.g., QSAR)

Computational methods play an increasingly vital role in accelerating the process of SAR elucidation. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that aims to build a mathematical correlation between the chemical structure and biological activity of a series of compounds.

In a typical QSAR study for this compound analogs, a dataset of compounds with their corresponding biological activities would be compiled. For each molecule, a set of numerical descriptors would be calculated, representing various physicochemical properties such as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices describing the connectivity of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, etc.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to develop an equation that relates a combination of these descriptors to the observed biological activity.

A hypothetical QSAR model for this compound analogs might look like:

log(1/IC50) = alogP - b(ASA) + c*LUMO + d

Where:

IC50 is the half-maximal inhibitory concentration.

logP is the logarithm of the partition coefficient (lipophilicity).

ASA is the accessible surface area (steric factor).

LUMO is the energy of the lowest unoccupied molecular orbital (electronic factor).

a, b, c, d are coefficients determined by the regression analysis.

Such a model, once validated, can be used to predict the activity of newly designed, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing. The PASS program, for instance, provides predictions of a wide range of biological activities based on the structural formula of a compound, offering a preliminary computational screening. researchgate.net

Total Synthesis Strategies for Amurensine

Historical and Current Approaches in Natural Product Total Synthesis

Total synthesis, a specialized area within organic chemistry, focuses on the laboratory construction of complex organic compounds, particularly those derived from nature, starting from simpler, often commercially available materials. ontosight.ai This discipline serves as a crucial tool across various scientific domains. Historically, natural product synthesis has been instrumental in validating and advancing new synthetic methods, confirming and elucidating the structures of newly isolated compounds, and providing access to bioactive compounds for medicinal chemistry and chemical biology research. ontosight.airesearchgate.netuni.lu

The field has undergone remarkable progress since the early 19th century, marked by continuous improvements in synthetic techniques, analytical methods, and a deeper understanding of chemical reactivity. ontosight.ai Modern synthetic approaches often integrate traditional organic methodologies with biocatalysis and chemoenzymatic strategies to achieve more efficient and complex syntheses. ontosight.ai Contemporary total synthesis endeavors are increasingly focused on developing concise, efficient, and scalable routes, often driven by the need to access sufficient quantities of complex molecules for biological evaluation and drug discovery. uni.lusci-toys.com This evolution also emphasizes sustainability and environmentally conscious practices, aiming for simplified synthetic pathways that minimize waste and resource consumption. uni.lu

Retrosynthetic Analysis of Amurensine

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving a backward-thinking approach from the target molecule to identify simpler precursor molecules and suitable synthetic disconnections. nih.govwikipedia.org This process typically involves functional group interconversions (FGIs) and strategic bond disconnections to simplify the molecular structure until readily available starting materials are reached. nih.gov

For isopavine alkaloids like this compound, the inherent complexity of their tetracyclic skeleton and the presence of multiple chiral centers necessitate sophisticated retrosynthetic planning. One general approach to isopavines, including (-)-amurensinine (B79949) (an enantiomer of natural this compound), involves the retrosynthetic disconnection of bridging C-N and C-C bonds, often pointing to a Pictet-Spengler reaction as a key forward step. wikipedia.org

A notable retrosynthetic strategy for (+)-amurensinine, developed by Stoltz and co-workers, envisioned disconnecting the bridging amine to reveal an azidoester intermediate. This azidoester could be derived from a hydroxyester, which in turn was conceptualized to arise from a ketoester. The formation of this ketoester was planned via an aryne C-C insertion methodology. uni.lu Another approach to isopavine derivatives has involved a combination of the Petasis reaction and the Pomeranz–Fritsch reaction, leading to the formation of strained, methylene-bridged tetrahydroisoquinolines. wikipedia.org

Key Stereochemical Control in Synthesis

The control of stereochemistry is paramount in the total synthesis of complex natural products like this compound, as the biological activity and properties of a molecule are often highly dependent on its precise three-dimensional arrangement. readthedocs.ioh-its.org Achieving selective formation of specific stereoisomers is a central challenge in organic synthesis. readthedocs.io

Several strategies are employed to achieve stereochemical control:

Chiral Pool Synthesis : Utilizing readily available enantiopure natural products (e.g., amino acids, carbohydrates) as starting materials, where existing stereocenters guide the formation of new ones.

Resolution : Separating a racemic mixture of enantiomers at various stages of the synthesis, often through chemical, chromatographic, or enzymatic methods.

Chiral Auxiliaries : Attaching an enantiopure appendage to the substrate to direct the stereochemical outcome of a reaction, which is then removed and often recycled.

Enantioselective Synthesis : Introducing new stereocenters using chiral reagents or catalysts, where the stereochemistry is controlled by the reagent rather than the substrate. When substoichiometric amounts of the chiral reagent are used, it is termed catalytic enantioselective synthesis.

In the context of isopavine alkaloid synthesis, including this compound and its analogs, specific methods for stereochemical control have been crucial. Stoltz's enantioselective synthesis of (+)-amurensinine notably employed a palladium-catalyzed oxidative kinetic resolution to achieve the enantioselective synthesis of a key benzylic alcohol intermediate. uni.lu This method effectively sets the absolute configuration of multiple stereocenters in a single operation. uni.lu Furthermore, a diastereoselective reduction, for instance, with L-Selectride, and subsequent oxidative resolution were utilized to establish the desired asymmetry. Other strategies reported for isopavine alkaloids include iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids, which provides an enantioselective pathway. uni.lu The Pictet-Spengler reaction, a common method for constructing the tetrahydroisoquinoline core, can also be rendered stereoselective through the judicious use of chiral auxiliaries.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful modern strategy in natural product synthesis, combining the versatility and scope of traditional organic chemical reactions with the high selectivity and efficiency of enzymatic transformations. This hybrid approach often offers significant advantages, including milder reaction conditions, reduced waste, and operation in aqueous systems, aligning with principles of green chemistry. sci-toys.com

For isoquinoline (B145761) alkaloids, a broad class that encompasses isopavines like this compound, chemoenzymatic routes have been explored. Enzymes such as Pictet-Spenglerase (PSase) and norcoclaurine synthase (NCS) have been exploited for their wide substrate scope and high stereoselectivity in constructing the heterocyclic isoquinoline scaffold. For instance, these enzymes can catalyze the formation of the tetrahydroisoquinoline core from precursors like dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. Lipase-mediated kinetic resolution is another enzymatic technique that has been successfully integrated into chemoenzymatic pathways for the preparation of chiral intermediates relevant to alkaloid synthesis. The exploration of biosynthesis and chemoenzymatic synthesis is particularly relevant for benzylisoquinoline alkaloids (BIAs), a broader class to which isopavines belong, aiming to overcome challenges associated with their low natural concentrations and efficiency in traditional extraction methods. uni.lu

Synthetic Routes to this compound and its Analogs

The total synthesis of this compound and its closely related isopavine analogs has been achieved through various sophisticated routes, highlighting different strategic disconnections and key reactions.

One significant route is the enantioselective total synthesis of (+)-amurensinine by Stoltz and co-workers. This synthesis is characterized by its strategic use of advanced methodologies:

C-H Insertion : The synthesis commenced with (3,4-dimethoxyphenyl)acetic acid, which was converted to a diazoester compound. This was then subjected to a Rh₂(OAc)₄-catalyzed C-H insertion reaction to yield a β-ketoester intermediate. wikipedia.orguni.lu

Aryne C-C Insertion : A pivotal step involved an aryne C-C insertion reaction, utilizing an arylsilyl triflate and the β-ketoester. This reaction efficiently constructed a complex polycyclic framework. uni.lu

Stereochemical Control : Enantioselectivity was achieved through a palladium-catalyzed oxidative kinetic resolution to synthesize a benzylic alcohol intermediate. Subsequent steps included a diastereoselective reduction with L-Selectride and an oxidative resolution to establish the correct asymmetry. uni.lu

Another general approach to isopavine alkaloids, including (-)-amurensinine, was reported by Jiang and co-workers. Their strategy involved:

Pictet-Spengler Reaction : The core tetracyclic skeleton was built via an intramolecular Pictet-Spengler reaction of an amino dimethyl acetal (B89532). wikipedia.orguni.lu

Precursor Synthesis : The amino dimethyl acetal precursor was prepared starting from an aldehyde, through a Henry reaction with nitromethane, followed by dehydration, a palladium-catalyzed asymmetric addition with an aryl boronic acid, reduction, and conversion to a carbamate. This approach achieved high enantiomeric excess (>95% ee). wikipedia.org

For the related isopavine alkaloid (±)-amurine , Kametani and co-workers reported a total synthesis involving the diazotization of substituted 1-(2-amino-4,5-methylenedioxybenzyl)-1,2,3,4-tetrahydro-2-methylisoquinoline derivatives, followed by thermal decomposition. This work confirmed the structure of amurine.

Other synthetic strategies for isopavine derivatives have included:

Stereocontrolled wikipedia.org-Stevens Rearrangement : Employed by Hanessian and co-workers for the synthesis of morphinomimetic isopavines. wikipedia.org

One-Pot Double-Intramolecular Cyclization : A novel approach for the synthesis of optically active isopavines from adequately functionalized 1,2-diarylethylamines. uni.lu

Iridium-Catalyzed Asymmetric Hydrogenation : Used as a key step in a concise asymmetric total synthesis of isopavine alkaloids, in conjunction with Curtius rearrangement and Eschweiler-Clarke methylation. uni.lu

Analytical Method Development for Amurensine Quantification

Chromatographic Quantification Techniques

Chromatographic methods are indispensable for separating and quantifying Amurensine from complex biological matrices due to its structural complexity and the presence of co-occurring compounds.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of alkaloids, including those structurally related to this compound mdpi.comjyoungpharm.org. HPLC offers excellent separation efficiency and can be coupled with various detectors for sensitive and selective quantification.

General Methodological Considerations for Alkaloids via HPLC:

Column Chemistry: Reversed-phase C18 columns are frequently employed for the separation of alkaloids due to their lipophilic nature jyoungpharm.org. For instance, a Shodex ODP-40 4E reverse-phase column (4.6 × 250 mm, 4 µm particle size) has been used in the analysis of phenolic compounds from Vitis amurensis extracts, which may contain similar classes of compounds mdpi.com. Another example for different alkaloids utilized a Welch AQ-C18 column (250 mm × 4.6 mm, 5 μm) mdpi.com.

Mobile Phase: Gradient elution programs are often necessary to achieve optimal separation of complex mixtures of alkaloids. Mobile phases typically consist of a mixture of aqueous (e.g., deionized water, often with an acid modifier like formic acid) and organic solvents (e.g., acetonitrile (B52724) or methanol) mdpi.commdpi.com. For example, a system employing deionized water (A) and acetonitrile with 0.1% formic acid (B) has been reported mdpi.com. Another method used 0.1% formic acid in water and acetonitrile mdpi.com.

Detection: Ultraviolet (UV) detectors are commonly used, with detection wavelengths typically selected based on the chromophoric properties of the analyte. For related compounds, wavelengths such as 230 nm, 254 nm, 282 nm, or 330 nm have been used mdpi.commdpi.comnih.gov.

Temperature and Flow Rate: Column temperature is often controlled (e.g., 30°C or 40°C) to maintain chromatographic reproducibility and optimize separation efficiency mdpi.commdpi.com. Flow rates typically range from 0.6 mL/min to 1.0 mL/min mdpi.comnih.gov.

While these parameters are generally applicable to alkaloid analysis, specific optimization would be required for the precise quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to standalone HPLC-UV, particularly for the analysis of complex biological samples and trace components researchgate.netnih.gov. This technique is highly valuable for alkaloid profiling and quantification due to its ability to provide structural information and differentiate compounds with similar chromatographic retention times jyoungpharm.orgresearchgate.net.

General Methodological Considerations for Alkaloids via LC-MS/MS:

Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for alkaloids, typically operated in positive ion mode due to the basic nature of nitrogen-containing compounds like this compound mdpi.comnih.govmdpi.com.

Mass Analyzer: Triple quadrupole mass spectrometers (QqQ) are frequently used for quantitative analysis in LC-MS/MS, employing Multiple Reaction Monitoring (MRM) mode researchgate.netmdpi.com. MRM enhances specificity and sensitivity by monitoring specific precursor-product ion pairs, minimizing matrix interference researchgate.netmdpi.com. Ion trap mass spectrometers can also be used for MS/MS analysis, providing fragmentation patterns for identification mdpi.com.

MS Parameters: Typical parameters include specific source temperatures (e.g., 50°C to 150°C), capillary voltages (e.g., 3 kV to 4500 V), and collision energies (e.g., 60 eV), which are optimized for the target analyte to achieve maximum signal intensity for the selected ion transitions mdpi.commdpi.comeurachem.org.

Chromatographic Conditions: Similar to HPLC-UV, reversed-phase columns and gradient elution with aqueous and organic mobile phases (often with acidic modifiers like formic acid or ammonium (B1175870) formate) are employed to separate the analytes before entering the mass spectrometer mdpi.comnih.gov.

The development of an LC-MS/MS method for this compound would involve identifying its characteristic precursor ion and optimizing specific product ion transitions for MRM, which would require experimental determination.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds mdpi.com. While some alkaloids can be directly analyzed by GC/MS, many, including potentially this compound, are non-volatile or thermally labile and require chemical derivatization to enhance their volatility and improve chromatographic behavior jyoungpharm.orgjfda-online.comnih.gov.

General Methodological Considerations for Alkaloids via GC/MS:

Derivatization: Common derivatization reactions for compounds with hydroxyl, amine, or carboxyl groups include silylation, acylation, and alkylation nih.gov. For example, acetic anhydride (B1165640) or fluorinated anhydrides (e.g., pentafluoropropionic anhydride) are used to convert hydroxyl and amine groups to more volatile derivatives suitable for GC analysis jfda-online.comnih.govshimadzu.eu. On-column derivatization systems can also simplify the process europa.eu.

Column Chemistry: Capillary columns with various stationary phases (e.g., 5% phenyl methylpolysiloxane, HP-5MS) are used to achieve separation waters.com.

Detection: Mass spectrometry (MS) detectors provide both quantitative data (through ion abundance) and qualitative data (through fragmentation patterns), enabling identification and quantification mdpi.comthehealthmaster.com. Selective Ion Monitoring (SIM) mode can be employed to enhance sensitivity for target compounds by monitoring specific characteristic ions jfda-online.com.

Temperature Program: The GC oven temperature program is carefully selected to ensure proper separation and elution of the derivatized analytes waters.com.

The application of GC/MS for this compound quantification would strongly depend on its volatility and thermal stability, likely necessitating a derivatization step. Specific derivatization protocols and GC/MS parameters for this compound would need to be established experimentally.

Method Validation Parameters

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose pharmaknowledgeforum.comresearchgate.net. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a defined range pharmaknowledgeforum.comnih.gov. This is typically demonstrated by constructing a calibration curve.

Key Aspects of Linearity Assessment:

Concentration Range: Linearity is assessed across a specified range of analyte concentrations, typically covering the expected working range of the method pharmaknowledgeforum.comresearchgate.net. For quantitative assays of active substances, the range often spans from 80% to 120% of the test concentration pharmaknowledgeforum.comnih.gov. A minimum of five concentrations is generally recommended for establishing linearity pharmaknowledgeforum.comresearchgate.net.

Calibration Curve: A calibration curve is generated by plotting the instrument response (e.g., peak area or height in chromatography) against the corresponding known concentrations of the analyte loesungsfabrik.deut.ee.

Statistical Evaluation: The linearity of the relationship is evaluated using appropriate statistical methods, such as linear regression analysis pharmaknowledgeforum.comnih.gov. Key statistical parameters reported include the correlation coefficient (R or R²), y-intercept, and slope of the regression line pharmaknowledgeforum.comresearchgate.net. A high correlation coefficient (R² ≥ 0.997 for active ingredients) indicates a strong linear relationship nih.govloesungsfabrik.de.

Residual Analysis: A plot of the residuals (deviations of actual data points from the regression line) can also be helpful in evaluating linearity pharmaknowledgeforum.comresearchgate.net.

While specific linearity data for this compound was not found, a well-developed method for its quantification would demonstrate a strong linear relationship between its concentration and the analytical signal.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial sensitivity parameters that define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively researchgate.net.

Key Aspects of LOD and LOQ Determination:

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, with a certain degree of confidence researchgate.net. It is often determined by:

Signal-to-Noise Ratio (S/N): A commonly accepted S/N ratio for LOD estimation is 3:1 (or 2:1) nih.gov.

Standard Deviation and Slope: Calculated using the formula: LOD = 3.3 * σ / S, where σ is the standard deviation of the response (e.g., of the blank or at low concentrations) and S is the slope of the calibration curve researchgate.net.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy researchgate.net. It is typically determined by:

Signal-to-Noise Ratio (S/N): A generally acceptable S/N ratio for LOQ estimation is 10:1 nih.gov.

Standard Deviation and Slope: Calculated using the formula: LOQ = 10 * σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve researchgate.net.

Verification: After calculation, the LOD and LOQ values should be experimentally verified by analyzing a suitable number of samples at or near these concentrations to ensure they meet the defined performance requirements for detection and quantification europa.eu.

For this compound, a validated analytical method would report specific LOD and LOQ values, demonstrating its sensitivity for quantitative analysis in relevant matrices.

Accuracy and Precision (Intra-assay and Inter-assay)

Accuracy in an analytical method refers to the closeness of agreement between the value found and the value that is accepted as a conventional true value or an accepted reference value. europa.eu Precision, on the other hand, expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu Precision can be categorized into repeatability (intra-assay precision), intermediate precision (within-laboratory variations like different days, analysts, or equipment), and reproducibility (precision between laboratories). europa.eu

For the quantification of this compound, alongside other chemical constituents in plant extracts, a high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method has demonstrated satisfactory performance. The precision and accuracy for all analytes, including this compound, were reported to be within relative standard deviations (RSDs) of ≤2.4% and ≤2.3%, respectively. researchgate.net This indicates a high degree of consistency and trueness in the measurements obtained by the developed method.

Table 1: Summary of Accuracy and Precision for this compound Quantification

ParameterValue (RSD)Reference
Precision≤2.4% researchgate.net
Accuracy≤2.3% researchgate.net

System Stability and Sample Storage Considerations

System stability in analytical method development assesses the capacity of the analytical system to produce consistent results over a defined period. Sample storage considerations are critical to ensure that the analyte's concentration and integrity remain unchanged from the time of collection until analysis. This involves evaluating the stability of the analyte in the sample matrix under various conditions, such as temperature, humidity, and light, over time. contractpharma.comalwsci.compharmapproach.com

While specific detailed stability studies for this compound within a given analytical system or matrix were not explicitly found in the provided literature, the method developed for its quantification, along with other compounds, was reported to be sensitive and to demonstrate stability. researchgate.net General guidelines for stability testing, often following International Conference on Harmonisation (ICH) guidelines, recommend evaluating drug substances and products under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions. demarcheiso17025.comresearchgate.netnih.gov These studies help establish the retest period and shelf life of the substance. pharmapproach.com For analytical solutions, stability should also be confirmed to ensure reliable results throughout the analytical run. demarcheiso17025.com Proper storage conditions, including temperature- and humidity-controlled environments, are essential for maintaining sample integrity. europa.eu

Sample Preparation and Extraction Optimization for Quantification

Sample preparation and extraction are crucial steps in the analytical workflow for quantifying compounds like this compound from complex matrices such as plant materials. The goal of optimization is to achieve maximum analyte recovery, minimize matrix interference, and ensure reproducibility. chromatographyonline.com Key parameters typically optimized include the choice of solvent, extraction technique, extraction time, temperature, and solvent-to-sample ratio. biorxiv.orgeurl-pesticides.eumdpi.com

For plant-derived alkaloids, various extraction methods can be employed, such as maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction (UAE), and accelerated solvent extraction (ASE). biorxiv.orgmdpi.com The efficiency of extraction is highly dependent on the physicochemical properties of the analyte and the nature of the matrix. For instance, grinding samples to a minimum particle size (e.g., smaller than 0.5 mm) can significantly increase the surface area exposed to the solvent, thereby improving extraction efficiency. biorxiv.org

Optimization often involves systematic studies to evaluate the impact of different variables. For example, in the extraction of other natural compounds, experiments have explored various solvent combinations (e.g., dichloromethane/methanol, methanol/water), extraction methods, and basic extraction conditions to fine-tune efficiency. eurl-pesticides.eumdpi.com The selection of clean-up sorbents is also critical for removing matrix effects that can suppress signals during analysis, especially in techniques like HPLC. chromatographyonline.com While specific details on the optimized sample preparation and extraction for this compound were not available, the general principles of method development emphasize these parameters to ensure accurate and precise quantification in complex biological matrices.

Biotechnological Approaches for Amurensine Production

In Vitro Plant Cell and Tissue Culture for Amurensine Production

In vitro plant cell and tissue culture techniques involve cultivating plant cells, tissues, or organs under sterile, controlled conditions on a nutrient medium. This approach is particularly valuable for the rapid multiplication of rare plant genotypes and the production of commercially important plant-derived metabolites.

Studies have successfully applied in vitro propagation for Papaver degenii, a Bulgarian endemic species, to investigate its alkaloid composition and establish green biotechnology for active substance production nih.gov. This compound was identified as the predominant alkaloid in both in vitro shoots and ex vitro adapted plants of Papaver degenii. Specifically, this compound constituted 63.4% of alkaloids in in vitro shoots and up to 88.1% in the aerial parts of ex vitro adapted plants nih.gov. The crude alkaloid mixture percentage in dried in vitro shoots and ex vitro adapted plants was comparable to that in seeds (0.49%) and notably 5 to 6 times higher than in the aerial parts of wild-growing plants nih.gov.

Plant cell cultures are typically initiated by taking explants (e.g., root, stem, leaf tissue) from an intact plant, surface-sterilizing them, and placing them on a formulated growth medium containing inorganic salts, a carbon source (like sucrose), vitamins, and plant growth regulators. The totipotency of plant cells allows them to dedifferentiate into an amorphous mass of cells known as callus, which can then be used to regenerate whole plants or scaled up for metabolite production in cell suspension cultures.

Optimization of Culture Conditions for Enhanced Alkaloid Content

Optimizing culture conditions is crucial for maximizing the yield of secondary metabolites in plant cell and tissue cultures. Various factors, including plant growth regulators, elicitors, temperature, and light, can significantly influence alkaloid production.

In Papaver nudicaule, optimal conditions for callus and suspension biomass production were achieved using Murashige and Skoog (MS) medium supplemented with specific plant growth regulators. A study identified that 1 mg/L of Naphthalene acetic acid (NAA) and 0.5 mg/L of Benzyl adenine (B156593) (BA) were most suitable for this purpose.

Elicitors, chemical or biological agents that induce or enhance the biosynthesis of secondary metabolites, have also shown promise. For instance, in Papaver degenii, methyl jasmonate was found to increase the percentage of alkaloid content in developed plants. While jasmonic acid had a slight effect on somatic embryo development, methyl jasmonate's influence depended on the application stage, inhibiting germination at the maturation stage but stimulating it during germination.

The impact of different culture conditions on alkaloid content can be summarized as follows:

Table 1: Effect of Plant Growth Regulators on Papaver nudicaule Biomass Production (Interactive Table)

Culture ComponentConcentration (mg/L)Effect on Biomass ProductionSource
Naphthalene acetic acid (NAA)1Optimal for callus and suspension biomass
Benzyl adenine (BA)0.5Optimal for callus and suspension biomass

Table 2: Effect of Elicitors on Papaver degenii Alkaloid Content (Interactive Table)

ElicitorApplication StageEffect on Alkaloid ContentSource
Methyl jasmonateGeneralIncreased percentage of alkaloid content
Methyl jasmonateMaturationInhibited somatic embryo germination
Methyl jasmonateGerminationStimulated somatic embryo germination
Jasmonic acidVariousSlightly affected somatic embryo development

Beyond plant growth regulators and elicitors, environmental factors like temperature and light are critical. While specific data for this compound is limited, studies on other Amaryllidaceae alkaloids, such as Galanthamine, demonstrate that temperature and light photoperiods significantly modulate both growth and alkaloid production in in vitro systems. Response surface methodology (RSM) is a recognized approach for optimizing extraction parameters and, by extension, production conditions for total alkaloids.

Genetic Engineering Strategies for Biosynthesis Enhancement

Genetic engineering offers advanced tools to enhance the biosynthesis of valuable secondary metabolites, including this compound, by manipulating the plant's genetic machinery. This involves introducing desirable traits or modifying existing metabolic pathways to increase the production of target compounds.

Key strategies in genetic engineering for biosynthesis enhancement include:

Introduction of Biosynthesis Genes: Genes involved in the biosynthesis of specific compounds can be introduced into a plant to enable or augment their production. This has been demonstrated for compounds like Artemisinin, where genes from yeast and Artemisia annua were engineered into tobacco to synthesize Artemisinin, proving the feasibility of engineering heterologous biosynthetic pathways in plants.

Modification of Metabolic Pathways: Existing metabolic pathways within the plant can be modified to redirect metabolic flux towards the synthesis of the desired alkaloid. This can involve overexpression of key enzymes, gene stacking, or using RNA interference (RNAi) to downregulate competing pathways.

Genome Editing Technologies: Advanced tools like CRISPR-Cas9 allow for precise and efficient modification of specific genes within the plant genome. This precision enables targeted alterations to enhance the expression of genes encoding enzymes in the this compound biosynthetic pathway or to silence genes that might divert precursors to other compounds. While still an evolving field for complex traits, these technologies hold significant potential for optimizing alkaloid production.

The application of these genetic engineering tools can lead to the development of plant cell lines or whole plants with significantly enhanced this compound production capabilities, offering a sustainable and controlled supply for various applications.

Advanced Research Directions and Perspectives on Amurensine

Exploration of Molecular Mechanisms of Action

The molecular mechanisms of action for Amurensine, while not exhaustively elucidated in isolation, are being explored within the broader context of its chemical class. This compound is an isoquinoline (B145761) alkaloid, a group known for its diverse pharmacological activities and interactions with various biological targets researchgate.netphcogj.comresearchgate.netgithub.io. Research on isopavine alkaloids, to which this compound belongs, indicates a strong opioid receptor binding activity mdpi.com. This suggests a potential avenue for understanding this compound's direct molecular interactions.

Furthermore, alkaloids found in Papaver species, the botanical source of this compound, have been reported to exhibit a range of biological activities, including the inhibition of acetylcholinesterase enzymes, as well as antioxidant and anti-inflammatory effects phcogj.comnih.govphcogj.com. These observations provide a framework for investigating specific enzymatic or receptor-mediated pathways that this compound might influence. The application of cheminformatic approaches, such as the Swiss Model, has been utilized to identify molecular targets for various Papaver alkaloids, offering a guiding source for future natural product-based drug discovery and potentially revealing specific binding sites or pathways for this compound researchgate.netresearchgate.netresearchgate.net.

Potential as a Lead Compound for Neurodegenerative Disease Therapies

Despite some reports indicating a lack of directly reported bioactivity for this compound in neurodegenerative diseases nih.gov, the broader class of isopavine alkaloids, including this compound and its synthetic analogues, has been explored for their potential in treating nervous system disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's chorea, amyotrophic lateral sclerosis, and Down's syndrome mdpi.com. This positions this compound as a compound with significant potential as a lead for neurodegenerative disease therapies.

Alkaloids, in general, are recognized as promising candidates for the treatment of neurodegenerative disorders due to their diverse neuroprotective properties mdpi.comnih.govnih.gov. Their mechanisms can include acting as muscarinic and adenosine (B11128) receptor agonists, antioxidants, anti-amyloid agents, monoamine oxidase (MAO) inhibitors, acetylcholinesterase and butyrylcholinesterase inhibitors, inhibitors of α-synuclein aggregation, dopaminergic and nicotine (B1678760) agonists, and N-methyl-D-aspartate (NMDA) antagonists nih.gov. Extracts from Papaver species, the source of this compound, have also demonstrated neuroprotective, antioxidant, and anti-inflammatory effects, further supporting the potential of its constituent compounds in addressing neurodegenerative conditions nih.gov.

Integration of Computational and Artificial Intelligence Tools in this compound Research

The integration of computational chemistry and artificial intelligence (AI) tools is revolutionizing drug discovery, offering enhanced efficiency, accuracy, and speed in identifying and developing new therapeutics nih.govnih.govdokumen.pubresearchgate.netrpi.edunsc.ruistanbul.edu.tr. In the context of this compound research, these tools are invaluable for exploring its potential biological activities and optimizing its properties.

Future Biosynthetic Engineering and Synthetic Biology Applications

Future research directions for this compound include exploring biosynthetic engineering and synthetic biology applications to enhance its production and enable the creation of novel derivatives. Metabolic engineering aims to optimize genetic and regulatory processes within cells to increase the production of specific substances, including complex pharmaceuticals like alkaloids rpi.edunih.govwikipedia.org. Understanding the natural biosynthetic pathway of this compound, while not fully detailed in current literature, is crucial for these applications.

General strategies in metabolic engineering, applicable to alkaloids, involve overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway, blocking competing metabolic pathways, implementing heterologous gene expression in suitable hosts, and engineering enzymes for improved efficiency wikipedia.orgnih.gov. Recent advancements in the metabolic engineering of nitrogen-containing plant natural products, such as benzylisoquinoline alkaloids (a class related to isoquinoline alkaloids like this compound), have been achieved by characterizing and reconfiguring enzymatic pathways nih.gov. This progress suggests that similar approaches could be applied to this compound, potentially leading to more sustainable and scalable production methods, as well as the biosynthesis of "new-to-nature" compounds with potentially enhanced bioactivity.

Innovations in Isolation and Structural Characterization of this compound Derivatives

Innovations in isolation and structural characterization are vital for discovering and understanding this compound and its potential derivatives. This compound has historically been isolated from Papaver species, with its structure established through physical and spectral analysis researchgate.netphcogj.comwikipedia.orgresearchgate.netdokumen.pub. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry have been instrumental in determining the structures of this compound and related compounds mdpi.comresearchgate.netnsc.ruresearchgate.net.

Modern advancements in structural characterization extend to sophisticated analytical techniques like advanced X-ray diffraction, absorption spectroscopy, and anomalous diffraction, typically used for nanostructures but indicative of the high-resolution capabilities available for complex molecules grenoble-inp.fr. For alkaloids, high-performance liquid chromatography (HPLC) is employed for purity evaluation, and circular dichroism (CD) spectroscopy is used to confirm absolute configurations of enantiomers researchgate.net. The continuous refinement of these spectroscopic methods (e.g., UV, IR, NMR, MS) remains critical for the comprehensive characterization of any newly isolated or synthesized this compound derivatives researchgate.netmdpi.com. While specific novel isolation techniques solely for this compound are not prominently highlighted, the general advancements in natural product isolation, including optimized solvent extractions and chromatographic methods, contribute to more efficient and selective recovery of such compounds from complex botanical matrices wikipedia.org.

Translational Research Opportunities for this compound-Based Therapeutics

Translational research for this compound-based therapeutics represents a critical bridge between fundamental scientific discoveries and their application in clinical settings. The identified potential of this compound and other isopavine alkaloids in addressing neurodegenerative diseases underscores significant translational opportunities.

Q & A

Q. Q1. What experimental methodologies are most effective for isolating and purifying Amurensine from natural sources?

Methodological Answer:

  • Extraction Optimization : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to maximize yield, guided by polarity differences .
  • Chromatographic Techniques : Employ column chromatography with silica gel or Sephadex LH-20 for preliminary separation, followed by HPLC with C18 reverse-phase columns for purification. Validate purity via TLC (Rf consistency) and HPLC-DAD (peak homogeneity) .
  • Spectroscopic Confirmation : Combine NMR (¹H, ¹³C, 2D-COSY) and HRMS to confirm structural identity, referencing published spectral data for this compound .

Q. Q2. How should researchers design bioactivity screening assays for this compound to ensure reproducibility?

Methodological Answer:

  • Dose-Response Curves : Use at least five concentrations of this compound (e.g., 1–100 µM) in triplicate to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .
  • Assay Validation : Adhere to OECD guidelines for cytotoxicity (e.g., MTT assay) or antimicrobial tests (e.g., broth microdilution). Report raw data (absorbance/CFU counts) and statistical methods (e.g., ANOVA with post-hoc tests) .
  • Mechanistic Follow-Up : For hits, perform target-based assays (e.g., enzyme inhibition kinetics) and transcriptomic profiling to identify pathways affected .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare variables such as solvent used (DMSO vs. ethanol), cell lines (e.g., HeLa vs. primary cells), and assay endpoints (e.g., apoptosis vs. proliferation markers). Use PRISMA guidelines to assess study quality .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels). Quantify batch-to-batch variability in this compound purity via LC-MS .
  • Data Triangulation : Cross-validate findings using orthogonal methods (e.g., siRNA knockdown if this compound targets a specific kinase) .

Q. Q4. What strategies are recommended for integrating in silico modeling with experimental data to study this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding affinities to putative targets (e.g., cyclooxygenase-2). Validate with mutagenesis studies on key binding residues .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond donors. Corrogate with experimental IC₅₀ values from enzyme assays .
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., via STRING DB) to identify secondary targets and off-pathway effects .

Q. Q5. How can researchers address challenges in ecological studies of this compound-producing plants, such as variable metabolite accumulation across habitats?

Methodological Answer:

  • Environmental Sampling : Collect plant material from ≥3 geographically distinct populations. Record abiotic factors (soil pH, sunlight exposure) and biotic factors (herbivory pressure) .
  • Metabolomic Profiling : Use LC-MS/MS with untargeted metabolomics to correlate this compound levels with co-occurring metabolites (e.g., defense-related alkaloids). Apply PCA or OPLS-DA for pattern recognition .
  • Transcriptomic Correlation : Pair metabolite data with RNA-seq to identify upregulated biosynthetic genes (e.g., PAL, TDC) under stress conditions .

Data Reporting and Reproducibility

Q. Q6. What are the minimal reporting standards for this compound-related studies to ensure reproducibility?

Methodological Answer:

  • Compound Characterization : Report NMR chemical shifts (δ in ppm), HRMS m/z values, and chromatographic conditions (column type, gradient program) .
  • Biological Assays : Adhere to MIAME (microarray) or MIAPE (proteomics) guidelines. Disclose cell line authentication, passage numbers, and antibiotic use .
  • Data Accessibility : Deposit raw spectra, crystallographic data, and sequencing reads in public repositories (e.g., NCBI, ChEMBL) with DOI links .

Contradiction and Bias Mitigation

Q. Q7. How should researchers evaluate potential biases in this compound pharmacokinetic studies?

Methodological Answer:

  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) for AUC and t₁/₂ calculations. Compare results across species (e.g., murine vs. primate models) to identify interspecies variability .
  • Bias Assessment Tools : Apply ROBINS-I (Risk Of Bias In Non-randomized Studies) to evaluate confounding factors (e.g., diet, co-administered drugs) .
  • Blinding Protocols : Implement double-blinding in in vivo studies for dose administration and endpoint measurement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.